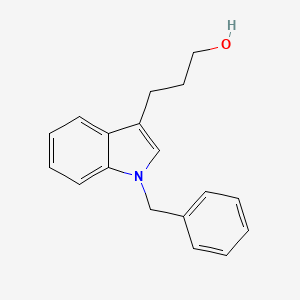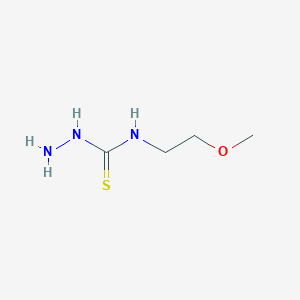
3-(1-ベンジル-1H-インドール-3-イル)プロパン-1-オール
説明
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol is an organic compound with the molecular formula C18H19NO. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields. This compound features an indole moiety substituted with a benzyl group at the nitrogen atom and a propanol chain at the 3-position of the indole ring.
科学的研究の応用
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
Target of Action
Similar indole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could potentially disrupt microtubule dynamics and inhibit cell division.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol could potentially have similar effects.
生化学分析
Biochemical Properties
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the hydrolysis of phosphoglycerides, such as phospholipase A2 (PA2), which catalyzes the calcium-dependent hydrolysis of the 2-acyl groups in 3-sn-phosphoglycerides . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by causing cell cycle arrest at specific phases . This indicates that 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol may have potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, molecular modeling studies have suggested that similar compounds bind to the colchicine binding site of tubulin, thereby inhibiting microtubule formation . This mechanism is essential for its potential use in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that they can inhibit colony formation in cancer cells in a concentration-dependent manner . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
3-(1-Benzyl-1H-indol-3-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it may be metabolized by enzymes involved in the hydrolysis of phosphoglycerides, affecting the levels of specific metabolites . These interactions are essential for understanding the compound’s overall metabolic impact.
Transport and Distribution
The transport and distribution of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol within cells and tissues are influenced by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its effectiveness in various biochemical and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzylation: The indole nitrogen is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Propanol Chain Introduction: The final step involves the introduction of the propanol chain at the 3-position of the indole ring. This can be achieved through a Grignard reaction, where the indole derivative reacts with a suitable Grignard reagent followed by hydrolysis.
Industrial Production Methods: Industrial production of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxyl group in 3-(1-benzyl-1H-indol-3-yl)propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), nitro compounds (e.g., nitric acid).
Major Products:
Oxidation: 3-(1-benzyl-1H-indol-3-yl)propan-1-one.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
類似化合物との比較
3-(1H-Indol-3-yl)propan-1-ol: Lacks the benzyl group, which may result in different biological activities and properties.
1-Benzyl-1H-indole: Lacks the propanol chain, affecting its solubility and reactivity.
3-(1-Benzyl-1H-indol-3-yl)propan-1-one: The ketone analog of the compound, which may have different reactivity and biological activities.
Uniqueness: 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol is unique due to the presence of both the benzyl group and the propanol chain, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields.
特性
IUPAC Name |
3-(1-benzylindol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPQJRUTRYGKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366021 | |
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29957-93-5 | |
| Record name | 3-(1-benzyl-1H-indol-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)








